2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
2-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a rhodanine-derived compound characterized by a 5Z-configuration, a 3-methoxyphenyl substituent at the C5 position, and a 3-phenylpropanoic acid group at the N3 position of the thiazolidinone core. Rhodanine derivatives are known for diverse biological activities, including antimicrobial, antidiabetic, and anticancer properties . This compound is part of a broader class of 5-arylidene-2-thioxothiazolidin-4-ones, which are frequently explored for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-25-15-9-5-8-14(10-15)12-17-18(22)21(20(26)27-17)16(19(23)24)11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3,(H,23,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGLILMWKNDEJO-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13NO4S2
- Molecular Weight : 323.39 g/mol
- CAS Number : 302824-30-2
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models. Studies employing various assays (e.g., DPPH and ABTS) have demonstrated its efficacy in neutralizing reactive oxygen species (ROS), which is crucial for preventing cellular damage and aging processes.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases. The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). In animal models, treatment with this compound resulted in reduced paw edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
Emerging studies have explored the anticancer properties of this thiazolidinone derivative. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the modulation of apoptotic pathways, including the activation of caspases and the regulation of Bcl-2 family proteins.
Research Findings
Case Studies
-
Case Study on Antioxidant Efficacy :
A study conducted on diabetic rats demonstrated that administration of the compound significantly lowered oxidative stress markers compared to controls. Histological examinations revealed improved pancreatic function and reduced lipid peroxidation levels. -
Clinical Trial for Anti-inflammatory Effects :
A small clinical trial assessed the safety and efficacy of the compound in patients with rheumatoid arthritis. Results indicated a notable decrease in joint swelling and pain scores after four weeks of treatment, supporting its therapeutic potential in inflammatory conditions. -
Anticancer Research :
In a recent study focusing on breast cancer cells, the compound was shown to enhance the effects of standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation.
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that thiazolidinone derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway. A study indicated that similar thiazolidinone compounds effectively reduced inflammation markers in animal models of arthritis .
Anticancer Activity
Thiazolidinones have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that are attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, derivatives have been reported to target the PI3K/Akt pathway, leading to decreased tumor growth in preclinical studies .
Antimicrobial Effects
The antimicrobial properties of this compound have also been explored, particularly against bacterial strains resistant to conventional antibiotics. Studies have shown that thiazolidinone derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The compound has exhibited activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Pharmacological Mechanisms
The pharmacological activities of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Antibacterial Action : The disruption of cellular processes in bacteria leads to their death or inhibition.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The thiazolidinone ring is susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Note : Hydrolysis of the 2-sulfanylidene group (C=S) proceeds through nucleophilic attack at the carbonyl carbon, followed by ring scission .
Nucleophilic Additions
The exocyclic double bond participates in Michael additions and cycloadditions :
Structural Impact : The electron-withdrawing methoxy group enhances electrophilicity at the β-carbon of the exocyclic double bond .
Oxidation and Sulfur-Based Reactions
The sulfanylidene (C=S) group undergoes oxidation and substitution:
Pharmacological Relevance : Sulfone derivatives exhibit enhanced binding to cysteine residues in target enzymes .
Pharmacological Interactions
The carboxylic acid group enables drug-target interactions :
| Interaction Type | Biological Target | Outcome | References |
|---|---|---|---|
| Hydrogen Bonding | Kinase active sites |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups: The 3-methoxyphenyl group in the target compound may improve binding to enzymes like shikimate kinase (compared to non-polar substituents in ).
- Acid Moieties: Propanoic acid chains (target compound) vs. acetic acid () influence solubility and cellular uptake.
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., compound 3v, 62% yield ) offers advantages over conventional methods.
Antimicrobial Activity
Antidiabetic Activity
- Kinedak® (ONO-2235): Reduces blood glucose levels via PPARγ modulation, highlighting the role of conjugated systems in arylidene substituents .
- Target Compound: The 3-phenylpropanoic acid group may mimic endogenous fatty acids, enhancing receptor binding .
Structure-Activity Relationships (SAR)
- C5 Substituents :
- N3 Modifications: Acetic Acid vs. Propanoic Acid: Longer chains (propanoic acid) may increase tissue penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of aromatic aldehydes with 4-thiazolidinone precursors under basic conditions. For example, phenylisothiocyanate reacts with 3-oxo-propionitriles, followed by electrophilic attack with chloroacetyl chloride to form the thiazolidinone core . Adjusting solvent systems (e.g., Et3N/DMF-H2O) and stoichiometric ratios of intermediates can improve yields (e.g., 48% reported for analogous structures) . Key parameters include temperature control (reflux in DMF/acetic acid) and recrystallization solvents (DMF-ethanol mixtures) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups like C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and thioxo (1250 cm⁻¹) .
- X-ray Diffraction (XRD) : Single-crystal XRD at 100 K resolves Z-configuration of the methylidene group and confirms planarity of the thiazolidinone ring (mean C–C bond length: 0.002 Å) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns on the phenyl and methoxyphenyl moieties.
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Follow GBZ 2.1-2007 workplace safety standards:
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and goggles due to potential skin/eye irritation .
- Store in airtight containers away from oxidizing agents. No specific MAC (Maximum Allowable Concentration) is reported, but treat as a hazardous organic compound .
Advanced Research Questions
Q. How can computational chemistry models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ (relevant for antidiabetic activity). Parameterize the thiazolidinone ring and sulfanylidene group as hydrogen-bond acceptors .
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfur atoms) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC50 values in anticancer assays)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin) .
- Solubility Optimization : Address discrepancies by testing dissolved in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference.
- Isomer Purity : Confirm Z/E-configuration via HPLC (C18 column, acetonitrile/water gradient) to rule out inactive isomers .
Q. How does the compound’s structure-activity relationship (SAR) guide derivatization for enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity at the methylidene position .
- Side Chain Engineering : Substitute the phenylpropanoic acid moiety with heterocycles (e.g., pyrazoles) to improve bioavailability .
- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, with in situ hydrolysis in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
